molecular formula C18H10Cl2FN3S B2589869 (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile CAS No. 476676-44-5

(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile

Cat. No.: B2589869
CAS No.: 476676-44-5
M. Wt: 390.26
InChI Key: GESLFWAOVOWGIS-PKNBQFBNSA-N
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Description

(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine.

    Coupling Reaction: The thiazole derivative is then coupled with 2-fluoroaniline under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Substituted phenyl or thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials.

Biology

    Antimicrobial Agents: Thiazole derivatives are studied for their antimicrobial properties.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes.

Medicine

    Drug Development: Potential use in developing drugs for treating infections, cancer, and other diseases.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]prop-2-enenitrile
  • (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-bromophenyl)amino]prop-2-enenitrile

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in the phenyl ring can significantly alter the compound’s biological activity and chemical properties.
  • Thiazole Ring : The thiazole ring is known for its versatility and biological relevance.

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FN3S/c19-12-5-6-13(14(20)7-12)17-10-25-18(24-17)11(8-22)9-23-16-4-2-1-3-15(16)21/h1-7,9-10,23H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESLFWAOVOWGIS-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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